![molecular formula C10H19NO4 B2638346 tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate CAS No. 1932435-72-7](/img/structure/B2638346.png)
tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate
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Overview
Description
“tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate” is an organic compound with a molecular weight of 217.27 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate” can be represented by the InChI code:1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1
. Physical And Chemical Properties Analysis
“tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystallographic analysis of compounds similar to tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate have been detailed, demonstrating their roles as intermediates in enantioselective synthesis and structural characterization. These compounds serve as crucial intermediates in the synthesis of more complex molecules, including those with potential pharmacological applications. The absolute configurations of the C atoms in these compounds are crucial for their application in stereoselective synthesis (Weber et al., 1995), (Ober et al., 2004).
Photocatalyzed Reactions
- Research has been conducted on the photoredox-catalyzed amination of certain compounds using tert-butyl-based carbamates as amidyl-radical precursors. This work highlights a new cascade pathway for assembling complex molecules, demonstrating the versatility of such carbamates in facilitating photoredox reactions (Wang et al., 2022).
Crystal Structure and Hydrogen Bonding
- Studies on isomorphous crystal structures have shown that certain tert-butyl carbamate derivatives can form stable crystal structures through hydrogen and halogen bonds, underscoring their utility in structural chemistry and material science (Baillargeon et al., 2017).
Synthetic Applications
- Tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate and related compounds have been synthesized and applied in the preparation of natural product analogs and intermediates with biological activity. These studies illustrate the compound's role in the synthesis of biologically active molecules and its application in organic synthesis (Tang et al., 2014), (Tang et al., 2014).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(3R,4S)-3-hydroxyoxan-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKVNKDJIRDXRH-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCOC[C@@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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